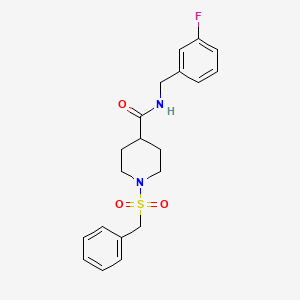

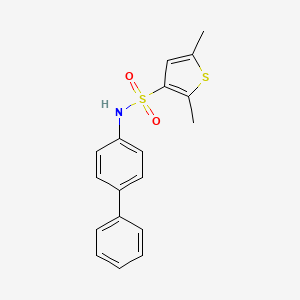

![molecular formula C16H14N2O6 B5524797 2-[(4-甲氧基-3-硝基苯甲酰)氨基]苯甲酸甲酯](/img/structure/B5524797.png)

2-[(4-甲氧基-3-硝基苯甲酰)氨基]苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, typically starting from basic aromatic compounds or through condensation reactions. For instance, various substituted benzoyl compounds can be synthesized via reactions involving aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, indicating a pathway that might be applicable to the synthesis of methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate (Shestopalov, Emelianova, & Nesterov, 2003).

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate features hydrogen bonding that plays a significant role in their crystal structure. For example, compounds have been reported to form hydrogen-bonded sheets and chains through N-H...O and C-H...O hydrogen bonds, which could also suggest the presence of similar structural motifs in methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

The compound's chemical reactions, particularly those involving nitro and methoxy groups, are significant for understanding its behavior. For instance, the presence of a nitro group can influence the reaction mechanisms and rates, as seen in studies on related nitro-substituted compounds (Um, Lee, Lee, Nagano, Fujio, & Tsuno, 2005). Methoxy groups also play a role in the electronic and structural properties of benzene derivatives, impacting their vibrational spectra and electronic characteristics (Rajalakshmy, 2018).

Physical Properties Analysis

Physical properties such as crystallinity, melting points, and solubility are influenced by the compound's molecular structure. The interaction between nitro and methoxy groups with the benzene ring can affect these properties, as observed in related compounds. For instance, the crystal structure of compounds with similar functional groups is stabilized by intra- and intermolecular hydrogen bonds, suggesting that methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate could exhibit specific crystalline characteristics conducive to solid-state stability (Sonar, Venkatraj, Parkin, & Crooks, 2007).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds and susceptibility to various chemical reactions, are critical for understanding the compound's applications and behavior in different environments. The functional groups present in methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate, such as the nitro and methoxy groups, significantly influence its chemical properties. For example, the nitro group can participate in redox reactions, while the methoxy group affects the electron distribution within the molecule, impacting its reactivity (Nguyen, Ermolenko, & Al‐Mourabit, 2013).

科学研究应用

抑制真菌生长和毒素生成

一项关于苯甲酸衍生物抑制曲霉生长和黄曲霉毒素释放的研究表明,苯甲酸甲酯等化合物可以有效减少黄曲霉和寄生曲霉的菌丝体生长和黄曲霉毒素释放。这表明此类化合物作为杀真菌剂的潜在应用 (Chipley & Uraih, 1980)。

高分子科学的进展

研究表明,用一类新类掺杂剂(包括取代苯甲酸)掺杂聚苯胺可以显着提高聚苯胺的电导率,表明其在导电材料和电子设备中的应用 (Amarnath & Palaniappan, 2005)。

光稳定性能

关于酚类稳定剂作为单线态分子氧的生成器和猝灭剂的研究强调了2-甲氧基苯甲酸甲酯等化合物是有效的O2(1Δg)清除剂,表明它们在光稳定剂中使用以及在光照下保护材料免于降解 (Soltermann et al., 1995)。

光聚合应用

提出了一种与2-[(4-甲氧基-3-硝基苯甲酰)氨基]苯甲酸甲酯结构相关的化合物作为光引发剂,显示出引发和控制光聚合过程的希望。此应用对于开发具有定制性能的高级材料至关重要 (Guillaneuf et al., 2010)。

溶解度和分子相互作用研究

关于亚伯拉罕模型相关性从水和气相转移溶质到 2-乙氧基乙醇的研究提供了对各种苯甲酸衍生物(包括硝基苯甲酸和甲氧基苯甲酸)的溶解度和分子相互作用的见解。了解这些特性对于设计具有所需溶解度和分布特征的药物和化学品至关重要 (Hart et al., 2015)。

属性

IUPAC Name |

methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c1-23-14-8-7-10(9-13(14)18(21)22)15(19)17-12-6-4-3-5-11(12)16(20)24-2/h3-9H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPBCGMRSITHEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)nicotinate](/img/structure/B5524719.png)

![(1R*,5R*)-6-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5524733.png)

![N-[1-(4-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5524734.png)

![3-[(4-hydroxy-2-methylpyrimidin-5-yl)carbonyl]-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5524735.png)

![{4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5524742.png)

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5524748.png)

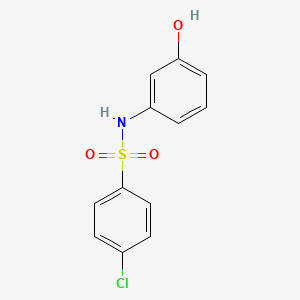

![2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5524765.png)

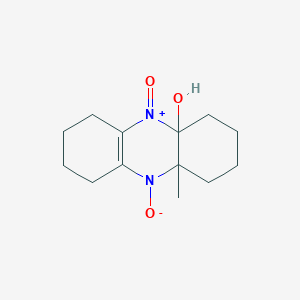

![2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B5524773.png)

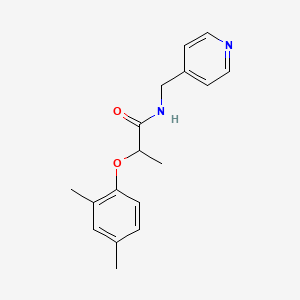

![4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5524804.png)